H-D-ALA-beta-ALA-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-ALA-beta-ALA-OH typically involves the coupling of D-Alanine and beta-Alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
H-D-ALA-beta-ALA-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield oximes, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
H-D-ALA-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of H-D-ALA-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in peptide synthesis or degradation. The compound’s effects are mediated through its ability to form peptide bonds and participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-OH (L-Alanyl-L-alanine): A dipeptide composed of L-Alanine and L-Alanine.
H-Ala-Phe-OH (L-Alanyl-L-phenylalanine): A dipeptide composed of L-Alanine and L-Phenylalanine.
H-Ala-Lys-OH (L-Alanyl-L-lysine): A dipeptide composed of L-Alanine and L-Lysine
Uniqueness
H-D-ALA-beta-ALA-OH is unique due to the presence of D-Alanine and beta-Alanine, which confer distinct structural and functional properties. Unlike its L-counterparts, the D-form of Alanine can exhibit different stereochemistry and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-[[(2R)-2-aminopropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI Key |
LHMWTJPMNYKPGC-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
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